

A Technical Guide to p-[2-(dimethylamino)ethoxy]benzylamine: Synthesis, Properties, and Application

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Compound of Interest

Compound Name: 4-[2-(Dimethylamino)ethoxy]benzylamine

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of p-[2-(dimethylamino)ethoxy]benzylamine (CAS No. 20059-73-8), a critical intermediate in pharmaceutical manufacturing. The guide details its chemical structure, physicochemical properties, established synthesis protocols, and its primary application in the development of prokinetic agents.

Chemical Identity and Structure

p-[2-(dimethylamino)ethoxy]benzylamine is an aromatic amine characterized by a benzylamine core substituted at the para position with a 2-(dimethylamino)ethoxy group.^[1] This structure is a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs).^[2]

- IUPAC Name: 2-[4-(aminomethyl)phenoxy]-N,N-dimethylethanamine^{[1][3]}
- CAS Number: 20059-73-8^{[3][4][5]}
- Molecular Formula: C₁₁H₁₈N₂O^{[1][3][4]}

- Canonical SMILES: CN(C)CCOC1=CC=C(C=C1)CN[\[1\]](#)[\[3\]](#)
- InChI Key: OBHPRQNPNGQGCK-UHFFFAOYSA-N[\[1\]](#)[\[3\]](#)[\[5\]](#)

Caption: Chemical structure of p-[2-(dimethylamino)ethoxy]benzylamine.

Physicochemical and Safety Data

The compound is a colorless oily liquid that is sensitive to oxidation and requires storage under an inert atmosphere.[\[1\]](#) Key properties and safety information are summarized below.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	194.27 g/mol	[3] [4]
Boiling Point	120-123 °C at 0.3 Torr	[1] [6]
Density	1.021 ± 0.06 g/cm ³	[1] [6]
pKa	9.29 ± 0.10	[1] [6]
LogP	0.860 (estimated)	[6]

| Solubility | Slightly soluble in Chloroform and Methanol [\[6\]](#) |

Table 2: Hazard Identification

GHS Hazard Code	Description	Source
H302	Harmful if swallowed	[3]
H314	Causes severe skin burns and eye damage	[3]
H318	Causes serious eye damage	[3]

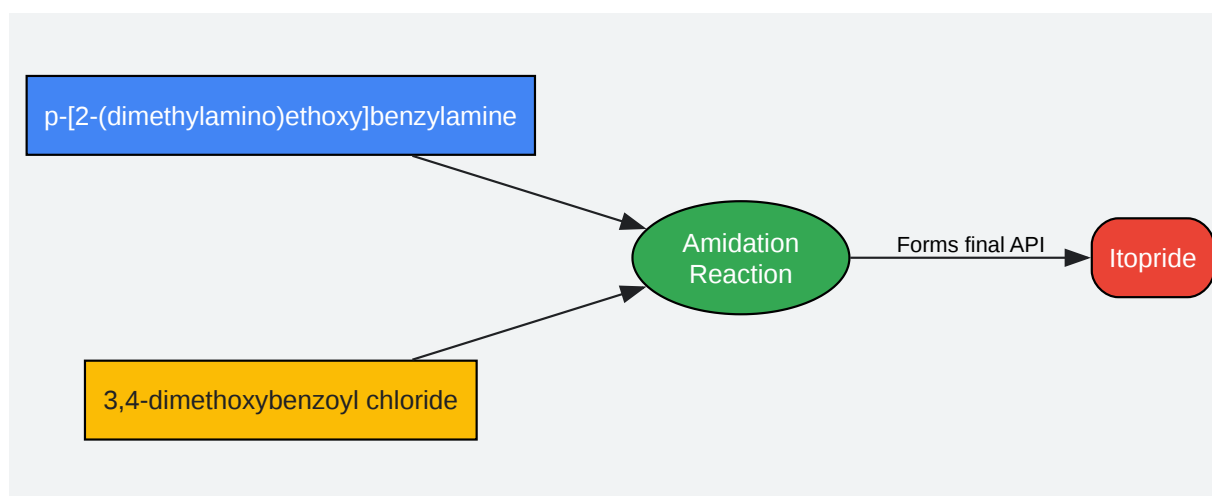
| H412 | Harmful to aquatic life with long lasting effects | |

Storage Conditions: Store under inert gas (nitrogen or Argon) at 2–8 °C.[6]

Role in Drug Development: The Itopride Intermediate

The primary application of p-[2-(dimethylamino)ethoxy]benzylamine is its role as a key intermediate in the synthesis of Itopride Hydrochloride.[4][7] Itopride is a gastroprokinetic agent used to treat functional dyspepsia and other gastrointestinal motility disorders.[1][6][8]

Itopride functions through a dual mechanism of action: it is both a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor.[8] This combined action increases acetylcholine levels, enhancing gastrointestinal motility.[8] The use of p-[2-(dimethylamino)ethoxy]benzylamine as a starting material provides a pre-formed, essential part of the final Itopride molecule, streamlining the manufacturing process.



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Caption: Role as a key intermediate in the synthesis of Itopride.

Manufacturing and Synthesis Protocols

Several synthetic routes for p-[2-(dimethylamino)ethoxy]benzylamine have been developed to achieve high yield and purity for industrial-scale production. These methods often aim to be

cost-effective and environmentally safe by avoiding hazardous reagents like Raney nickel where possible.[9][10]

Table 3: Comparative Analysis of Synthetic Routes

Method	Key Reagents/Conditions	Advantages	Reported Yield	Source
Hofmann Rearrangement	4-hydroxybenzeneacetamide, 2-dimethylaminoethylchloride, NaOCl	Mild aqueous conditions, scalable	High	[1]
Nitrile Reduction	4-hydroxybenzonitrile, 2-(dimethylamino)ethyl chloride, NaBH ₄ , CuSO ₄ ·5H ₂ O	One-pot esterification and reduction	85–90%	[1]
Direct Alkylation	4-fluorobenzylamine, 2-(dimethylamino)ethanol, NaH	Simple process, high conversion	~80%	[1][10]

| Reductive Amination | 4-(2-dimethylaminoethoxy)benzaldehyde, Hydroxylamine HCl, Zinc powder | Avoids high-pressure hydrogenation | 84.7% |[6] |

This protocol is based on the direct alkylation of 4-fluorobenzylamine with 2-(dimethylamino)ethanol.[9][10]

Materials:

- 4-fluorobenzylamine
- 2-(dimethylamino)ethanol
- 60% Sodium hydride (NaH)
- Dichloromethane
- Magnesium sulfate anhydrous

Procedure:

- Slowly add 2.54 g (63.43 mmol) of 60% sodium hydride to 6.63 g (74.37 mmol) of 2-(dimethylamino)ethanol at 0°C.
- After the addition is complete, raise the reactor temperature to 130-140°C and stir for 1 hour.
- Slowly add 5.48 g (43.79 mmol) of 4-fluorobenzylamine to the mixture.
- Maintain stirring at 130-140°C for 5 hours to complete the reaction.
- After cooling, extract the product with dichloromethane.
- Dry the organic phase with magnesium sulfate anhydrous.
- Remove the solvent by vacuum concentration to yield the final product.

This two-step process involves an initial etherification followed by reduction.[\[10\]](#)

Materials:

- 4-hydroxybenzonitrile
- Acetone
- Potassium carbonate (K₂CO₃)
- 2-(dimethylamino)ethyl chloride hydrochloride

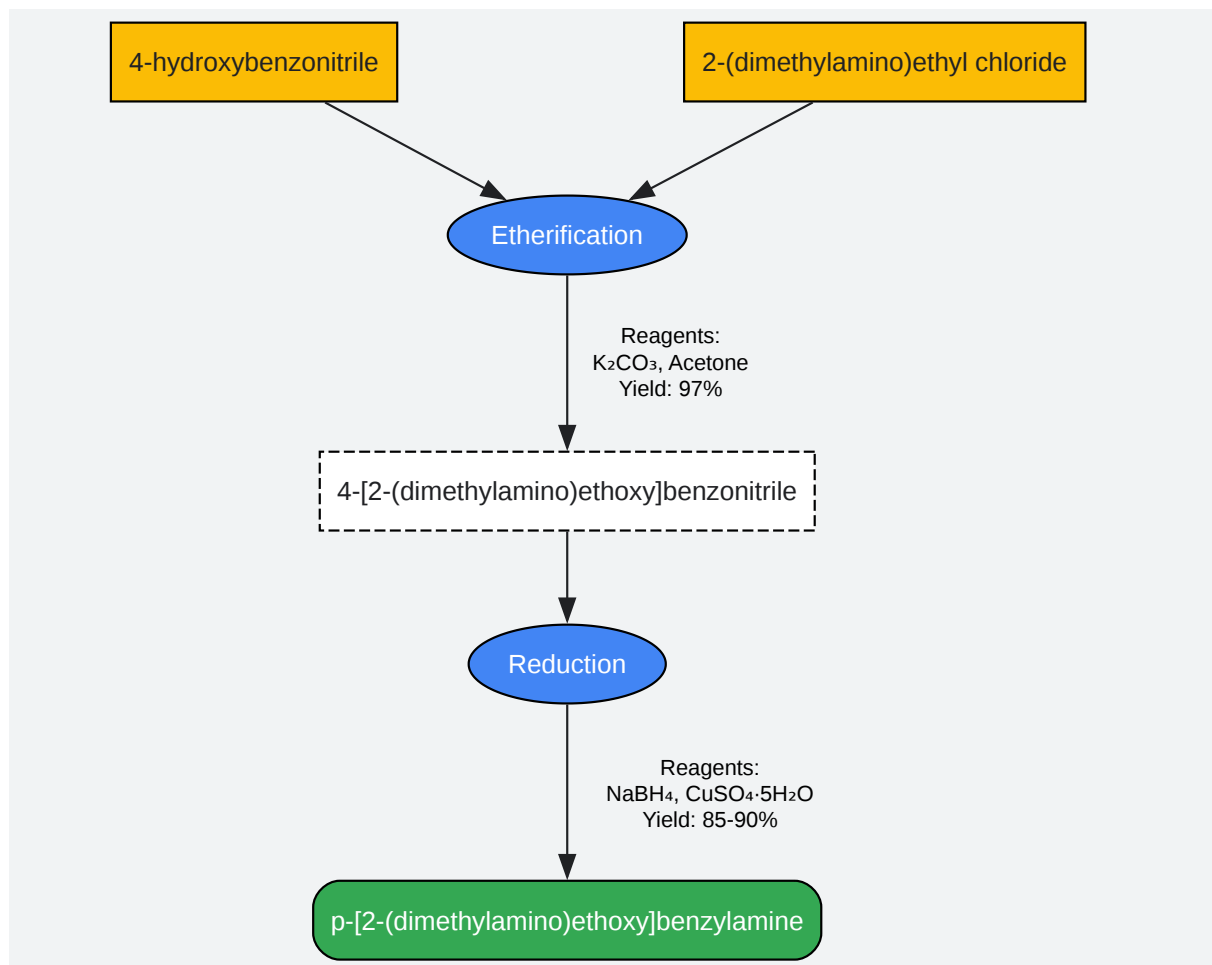
- Sodium borohydride (NaBH_4)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Ethanol

Procedure: Step A: Synthesis of 4-[2-(dimethylamino)ethoxy]benzonitrile

- Dissolve 20 g (168 mmol) of 4-hydroxybenzonitrile in 200 ml of acetone.
- Add 34.8 g (251.8 mmol) of potassium carbonate and reflux the mixture for 1 hour.
- Slowly add 36.3 g (251.8 mmol) of 2-(dimethylamino)ethyl chloride and continue refluxing for 8 hours.
- Cool the reaction mixture to room temperature and remove acetone via vacuum concentration.
- Extract the residue with dichloromethane, dry with magnesium sulfate, and concentrate to obtain the nitrile intermediate (Yield: 97%).^[1]^[10]

Step B: Reduction to **4-[2-(dimethylamino)ethoxy]benzylamine**

- Reduce the intermediate ester using 3.0–5.0 equivalents of sodium borohydride and 0.05–0.2 equivalents of copper(II) sulfate pentahydrate in ethanol.^[1]
- Reflux the reaction mixture for 15–25 hours.^[1]
- Upon completion, perform an appropriate workup, including extraction with ethyl acetate, to isolate the final amine product.^[1]



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Caption: Synthesis workflow starting from 4-hydroxybenzonitrile.

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